molecular formula C10H13ClO B8772497 3-Tert-butyl-4-chlorophenol

3-Tert-butyl-4-chlorophenol

Cat. No.: B8772497
M. Wt: 184.66 g/mol
InChI Key: FJXLTFRZZPRENC-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenols and Tert-Butyl Phenols

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are of significant academic and industrial interest due to their diverse applications and unique chemical properties. goong.com The presence of a halogen atom can significantly alter the electronic properties and reactivity of the phenolic ring, influencing its acidity and susceptibility to further substitution reactions. researchgate.net Halogenated phenols are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Some halogenated phenolic compounds are also studied for their potential as persistent organic pollutants and their interactions with biological systems. nih.gov

Tert-butyl phenols, on the other hand, are distinguished by the presence of a bulky tert-butyl group on the phenol ring. acs.orgacs.org This group exerts a significant steric influence, directing the regioselectivity of chemical reactions and often serving as a protective group to block specific reactive sites on the aromatic ring. scientificupdate.com Tert-butyl phenols are widely used as antioxidants, stabilizers in plastics and fuels, and as intermediates in the production of various industrial chemicals. chuanhexincai.com.cnvinatiorganics.com The combination of a halogen and a tert-butyl group on a phenol ring, as seen in 3-Tert-butyl-4-chlorophenol, creates a molecule with a unique interplay of steric and electronic effects, making it a valuable subject for detailed chemical investigation.

Overview of this compound: Structural Characteristics and Academic Interest

This compound, with the chemical formula C10H13ClO, is a disubstituted phenol featuring a tert-butyl group at the meta position and a chlorine atom at the para position relative to the hydroxyl group. guidechem.comnih.gov This specific arrangement of substituents dictates its chemical behavior and physical properties. The bulky tert-butyl group sterically hinders the adjacent positions on the aromatic ring, while the electron-withdrawing chlorine atom influences the acidity of the phenolic proton and the reactivity of the ring in electrophilic aromatic substitution reactions.

Academic interest in this compound stems from its potential as a building block in organic synthesis. Its unique substitution pattern allows for selective functionalization at the remaining available positions on the aromatic ring. Researchers have explored its use in the synthesis of more complex molecules, including those with potential biological activity. For instance, it has been noted for its fungistatic activity against certain fungi. oup.com The compound also serves as a model for studying the effects of combined steric and electronic influences on the properties and reactions of aromatic compounds.

Scope and Research Objectives for Comprehensive Investigation

The primary objective of this article is to provide a focused and comprehensive investigation of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and reactions, without delving into dosage, administration, or safety profiles. The research aims to:

Detail the established methods for the synthesis of this compound.

Present its key physicochemical properties in a clear and accessible format.

Explore its reactivity and the types of chemical transformations it can undergo.

Compile and present relevant spectroscopic data for its characterization.

This investigation seeks to consolidate the existing chemical knowledge on this compound, providing a valuable resource for chemists and researchers interested in the synthesis and application of substituted phenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-tert-butyl-4-chlorophenol

InChI

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3

InChI Key

FJXLTFRZZPRENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Tert Butyl 4 Chlorophenol

Established Synthetic Pathways for 3-Tert-butyl-4-chlorophenol

The synthesis of this compound is primarily achieved through specific, regioselective reactions that carefully introduce the chloro and tert-butyl groups onto the phenol (B47542) ring. The position of these substituents is crucial, and the synthetic routes are designed to control this outcome.

Chlorination Reactions of Substituted Phenols

A principal and direct method for synthesizing this compound involves the chlorination of a pre-existing substituted phenol. The most logical precursor is 3-tert-butylphenol (B181075), where the bulky tert-butyl group helps direct the incoming electrophile.

A documented synthesis involves dissolving 3-tert-butylphenol in carbon tetrachloride. prepchem.com The solution is heated, and sulfuryl chloride (SO₂Cl₂) is added dropwise, serving as the chlorinating agent. prepchem.com The reaction mixture is stirred for an extended period, typically around 48 hours, at an elevated temperature (e.g., 70°C) to ensure the completion of the reaction. prepchem.com Following the reaction, the product is isolated through extraction and purified using column chromatography. prepchem.com This method highlights a targeted approach where the starting material already contains the tert-butyl group in the desired position, and the subsequent chlorination is directed to the 4-position, influenced by the activating hydroxyl group and the steric hindrance of the adjacent tert-butyl group.

The kinetics of chlorination on related isomers, such as 4-tert-butylphenol (B1678320), have been studied, showing a rapid reaction with chlorine that is heavily influenced by pH. nih.gov Studies on the chlorination of other hindered phenols, like 3,5-di-tert-butylphenol (B75145), also demonstrate that the positions of the alkyl groups are determinant factors in the substitution pattern, often leading to di- or even tetra-chlorinated products depending on the conditions. cdnsciencepub.comcdnsciencepub.com

Table 1: Synthesis of this compound via Chlorination

Precursor Reagent Solvent Reaction Time Temperature Yield Reference

Alkylation Strategies in Phenol Synthesis

Another major strategy for synthesizing substituted phenols is through Friedel-Crafts alkylation. In the context of producing tert-butylated chlorophenols, this typically involves the alkylation of a chlorophenol with a tert-butylating agent.

For instance, the alkylation of 4-chlorophenol (B41353) is a common route to produce its tert-butylated derivatives. nih.govescholarship.org Using tert-butanol (B103910) or di-tert-butyl peroxide (DTBP) as the alkylating agent in the presence of a suitable catalyst system, a tert-butyl group can be introduced onto the chlorophenol ring. nih.gov However, this specific strategy, when applied to 4-chlorophenol, predominantly yields 2-tert-butyl-4-chlorophenol due to the directing effects of the hydroxyl group, which favors substitution at the ortho position. nih.govrsc.org Achieving the 3-tert-butyl isomer via this method is not the favored pathway.

The general applicability of alkylating phenols is wide, with various cycloalkylation reactions of p-chlorophenol with agents like cyclopentanol (B49286) and cyclohexanol (B46403) also being reported. researchgate.netbanglajol.info These reactions underscore the versatility of alkylation in creating a diverse range of substituted phenols.

Catalytic Systems in Synthetic Routes (e.g., Acid-catalyzed alkylation)

The success of alkylation strategies hinges on the use of effective catalytic systems. Acid catalysis is central to the Friedel-Crafts alkylation of phenols.

Recent research has highlighted the efficacy of synergistic Brønsted/Lewis acid systems. nih.govescholarship.org A combination of an iron(III) salt, such as ferric chloride (FeCl₃), and a Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) has been shown to effectively catalyze the tert-alkylation of phenols. nih.govescholarship.orgrsc.org For the alkylation of 4-chlorophenol, a significant loading of the FeCl₃ catalyst (up to 1 equivalent) was required to achieve a moderate yield of the alkylated product. nih.govrsc.org These dual-catalyst systems are believed to generate highly reactive electrophilic species from the alkylating agent, facilitating the attack on the aromatic ring. escholarship.org

Other catalytic systems have also been explored for phenol alkylation. Perchloric acid has been successfully used as a catalyst for the cycloalkylation of p-chlorophenol. researchgate.netbanglajol.info Furthermore, solid acid catalysts, such as Zr-containing Beta zeolites, have demonstrated effectiveness in the selective alkylation of phenol with tert-butanol, offering potential advantages in catalyst recovery and product selectivity. rsc.org

Table 2: Catalytic Systems in the Alkylation of 4-Chlorophenol

Alkylating Agent Catalyst System Product Yield Reference
Di-tert-butyl peroxide (DTBP) FeCl₃ / HCl 2-tert-butyl-4-chlorophenol 41% escholarship.org
tert-Butanol FeCl₃ (1 equiv.) 2-tert-butyl-4-chlorophenol 51% nih.govrsc.org

Derivatization Reactions and Reactivity Studies

This compound can undergo various chemical transformations, converting the phenolic hydroxyl group into other functional groups or modifying the aromatic ring. These reactions are used for synthesizing new compounds or for analytical purposes.

A direct derivatization involves the reaction of this compound with trichloromethyl chloroformate in the presence of triethylamine (B128534) as a base. prepchem.com This reaction, carried out in benzene (B151609), converts the hydroxyl group into a chloroformate ester, yielding 3-tert-butyl-4-chlorophenyl chloroformate. prepchem.com

For analytical detection, particularly in gas chromatography-mass spectrometry (GC-MS), phenols are often derivatized to increase their volatility and thermal stability. chemcoplus.co.jp Common derivatization techniques include silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jpresearchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. researchgate.net Another method involves reaction with pentafluoropyridine (B1199360) to form the corresponding ether derivative. free.fr

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerful electron-donating hydroxyl group. The outcome of such reactions is directed by the interplay of the existing substituents. The -OH group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). However, the 4-position is already occupied by a chlorine atom. Therefore, substitution is expected primarily at the 2- and 6-positions.

In related systems, such as the halogenation of 4-halo-3-(tert-butyl)phenols, the steric effect of the halogen at position 4 and the tert-butyl group at position 3 plays a crucial role in determining the final product distribution. stackexchange.com Similarly, nitration and bromination of other hindered phenols like 3,5-di-tert-butylphenol proceed at the available activated positions (ortho and para to the hydroxyl group). cdnsciencepub.com

Oxidation Pathways and Products

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Phenols are susceptible to oxidation, which can result in the formation of quinones, diphenoquinones, or degradation products from ring cleavage.

Studies on the oxidation of structurally similar compounds provide insight into potential pathways. For example, the oxidation of 2,6-di-tert-butyl-4-chlorophenol (B1594333) with an oxygen-containing gas in the presence of a copper catalyst and an alkaline material yields a 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. google.com This suggests that this compound could potentially undergo oxidative coupling to form dimeric structures.

Biochemical oxidation pathways have also been investigated for related compounds. The microbial degradation of 4-tert-butylphenol is initiated by hydroxylation to form 4-tert-butylcatechol, which is then subject to metabolic degradation via a meta-cleavage pathway of the aromatic ring. asm.org Advanced oxidation processes, such as using UV/persulfate or sonolysis, are also known to degrade and oxidize various chlorophenols and alkylated phenols in aqueous media. nih.govacs.org

Etherification and Condensation Reactions

The phenolic hydroxyl group of this compound allows it to undergo etherification reactions. These reactions involve the conversion of the hydroxyl group into an ether linkage (-O-R), a transformation that can alter the compound's physical and chemical properties. A general method for the etherification of phenols involves their reaction with alkylating agents in the presence of a base. For instance, the reaction of this compound with an alkyl halide in the presence of a base like sodium hydroxide (B78521) would yield the corresponding ether.

Condensation reactions of this compound often involve the reactivity of the aromatic ring and the hydroxyl group. One notable example is the reaction with formaldehyde (B43269). In the presence of a base like potassium hydroxide, this compound can condense with aqueous formaldehyde to form methylene-bridged bisphenols. Specifically, heating a solution of 2-tert-butyl-4-chlorophenol and 36% aqueous formaldehyde in isopropanol (B130326) with potassium hydroxide at 45°C yields 2,2'-methylenebis-(6-tert-butyl-4-chlorophenol). kyoto-u.ac.jp This type of condensation is significant for the synthesis of larger, more complex molecules that can serve as building blocks for various materials.

Another important transformation is the synthesis of chloroformates. This compound can be reacted with trichloromethyl chloroformate in the presence of a base like triethylamine to produce 3-tert-butyl-4-chlorophenyl chloroformate. prepchem.com This reaction is typically carried out in a solvent such as benzene with cooling. prepchem.com The resulting chloroformate is a reactive intermediate that can be used in further synthetic applications.

Similarly, chlorothioformates can be synthesized. The reaction of this compound with thiophosgene (B130339) in a solvent like chloroform, in the presence of sodium hydroxide solution, yields O-3-tert-butyl-4-chlorophenyl chlorothioformate. prepchem.com

Table 1: Examples of Etherification and Condensation Reaction Products

Starting Material Reagent(s) Product
This compound Trichloromethyl chloroformate, Triethylamine 3-Tert-butyl-4-chlorophenyl chloroformate prepchem.com
This compound Thiophosgene, Sodium hydroxide O-3-Tert-butyl-4-chlorophenyl chlorothioformate prepchem.com
2-Tert-butyl-4-chlorophenol Formaldehyde, Potassium hydroxide 2,2'-Methylenebis-(6-tert-butyl-4-chlorophenol) kyoto-u.ac.jp

Formation of Azo Dye Ligands and Metal Complexes

Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. researchgate.netjchemrev.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol. jchemrev.com

In the context of this compound, while direct examples of its use as a coupling component in azo dye synthesis are not prevalent in the provided search results, the general principles of azo coupling with phenols are well-established. jchemrev.com The electron-donating hydroxyl group of the phenol activates the aromatic ring for electrophilic substitution by the diazonium salt.

A related compound, 3-tert-butyl-4-hydroxyanisole, has been used to synthesize new azo dye ligands. researchgate.net These ligands, when complexed with metal ions like Ni(II) and Cu(II), form metal complexes with specific geometries. researchgate.net For example, new azo dye ligands derived from the coupling of diazotized p-toluidine (B81030) and 3-aminophenol (B1664112) with 3-tert-butyl-4-hydroxyanisole have been synthesized and characterized. researchgate.net The resulting ligands act as bidentate ligands, coordinating with the metal ions through the deprotonated hydroxyl group and a nitrogen atom of the azo group. researchgate.net

The formation of metal complexes with azo dye ligands is a broad area of research. iiardjournals.org These complexes often exhibit interesting electronic and geometric properties. iiardjournals.org The metal-ligand ratio and the coordination geometry (e.g., octahedral, tetrahedral) can be determined using various analytical techniques, including spectral and magnetic studies. researchgate.netugm.ac.id For instance, studies on azo dye complexes have shown that the ligands can coordinate to metal ions in a bidentate or tridentate fashion. iiardjournals.orguomustansiriyah.edu.iq The resulting metal complexes have applications in various fields due to their stability and color properties. iiardjournals.orgresearchgate.net

Table 2: General Characteristics of Azo Dye Metal Complexes

Metal Ion Typical Coordination Geometry Ligand to Metal Ratio
Ni(II) Octahedral researchgate.netugm.ac.id 2:1 researchgate.netjchemrev.com
Cu(II) Tetrahedral, Distorted Octahedral researchgate.netugm.ac.id 2:1 researchgate.netjchemrev.com
Co(II) Octahedral ugm.ac.id 2:1 jchemrev.com

Hydrogenation Studies

Hydrogenation is a chemical reaction that typically involves the addition of hydrogen (H₂) across double bonds or to aromatic rings, usually in the presence of a catalyst. For phenolic compounds, hydrogenation can lead to the saturation of the aromatic ring, producing cyclohexanol derivatives.

While specific hydrogenation studies on this compound are not detailed in the provided search results, research on a closely related compound, 3-tert-butylphenol, offers valuable insights. 3-tert-butylphenol undergoes stereoselective hydrogenation over a charcoal-supported rhodium catalyst in supercritical carbon dioxide as the solvent. sigmaaldrich.cn This indicates that the hydrogenation of the benzene ring in substituted phenols can be achieved under specific catalytic conditions.

The hydrogenation of halophenols, a class of compounds to which this compound belongs, is an area of active research, particularly in the context of hydrodehalogenation. Transfer hydrodehalogenation (THD) is a method where a hydrogen donor, such as isopropanol, is used instead of molecular hydrogen. chemrxiv.org For example, the THD of halophenols can be efficiently catalyzed by palladium supported on high-surface ceria under mild conditions. chemrxiv.org This process involves the removal of the halogen atom and its replacement with a hydrogen atom. The reactivity of halophenols in THD often follows the order: 4-F-PhOH > 4-Cl-PhOH > 4-Br-PhOH >> 4-I-PhOH, which appears to be influenced by the desorption of the halide from the catalyst surface. chemrxiv.org

Table 3: Hydrogenation and Hydrodehalogenation Reactions of Related Phenols

Substrate Catalyst Hydrogen Source Key Transformation
3-tert-Butylphenol Rhodium on charcoal sigmaaldrich.cn Not specified Stereoselective hydrogenation of the aromatic ring sigmaaldrich.cn
Halophenols Palladium on ceria chemrxiv.org Isopropanol chemrxiv.org Transfer hydrodehalogenation (removal of halogen) chemrxiv.org

Advanced Analytical Methodologies for 3 Tert Butyl 4 Chlorophenol Characterization and Detection

Chromatographic Techniques

Chromatography is fundamental for separating 3-tert-butyl-4-chlorophenol from complex mixtures, enabling its accurate identification and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase within the column. For chlorophenols, derivatization is often a necessary step to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. researchgate.net A common derivatization technique is acetylation using acetic anhydride (B1165640) or silylation. researchgate.netresearchgate.net

Once the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a unique "fingerprint" for the compound. The molecular ion peak and key fragment ions are used for identification and confirmation. For instance, in the analysis of related compounds like 4-tert-butylphenol (B1678320), characteristic ions at m/z 135 and 192 have been noted after derivatization. researchgate.net

Table 1: Typical GC-MS Parameters for Chlorophenol Analysis

Parameter Typical Condition
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.7 mL/min) researchgate.net
Injector Temperature 250-280 °C
Oven Program Initial temp ~60-80°C, ramped to ~280-300°C
Ionization Mode Electron Impact (EI) at 70 eV
Detector Quadrupole Mass Spectrometer

| Derivatization Agent | Acetic anhydride or silylating agents (e.g., TMSDMC) researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that are non-volatile or thermally unstable, making it a viable alternative to GC-MS. When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, it provides a robust method for quantifying this compound.

The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing chlorophenols. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jcsp.org.pkasianpubs.org An acidic modifier, such as acetic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the phenolic compounds are in their protonated form, leading to better peak shape and retention. jcsp.org.pkscirp.org

Following separation on the column, the eluent passes through the UV/PDA detector. This detector measures the absorbance of UV light by the analyte. This compound, containing a phenolic chromophore, absorbs UV light at specific wavelengths. A PDA detector can scan a range of wavelengths simultaneously, providing a complete UV spectrum for the eluting peak, which aids in peak identification and purity assessment. For chlorophenols, detection is commonly performed at wavelengths around 280 nm. jcsp.org.pk

Table 2: Typical HPLC-UV/PDA Conditions for Chlorophenol Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 150 mm x 3.0 mm, 5 µm particle size) scirp.org
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures researchgate.netjcsp.org.pk
Flow Rate 0.4 - 1.0 mL/min scirp.org
Detection UV or PDA detector set at ~280 nm jcsp.org.pk

| Column Temperature | Ambient or controlled (e.g., 35-60 °C) jcsp.org.pk |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for much higher separation efficiency and faster analysis times. lcms.cz The principles of separation are the same as in HPLC, but the use of smaller particles requires instrumentation capable of handling much higher backpressures.

For the analysis of this compound, transitioning a method from HPLC to UHPLC can offer substantial benefits. The increased resolution allows for better separation from closely eluting impurities, while the analysis time can be significantly reduced without compromising the quality of the separation. lcms.cz This high-throughput capability is particularly advantageous in environmental monitoring or industrial quality control where large numbers of samples need to be analyzed. Studies on phenolic pollutants have demonstrated that reducing column dimensions and particle size from 5 µm (HPLC) to 1.9 µm (UHPLC) can dramatically shorten analysis times while maintaining or even improving resolution. lcms.czshimadzu.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. They provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. For this compound, ¹H NMR and ¹³C NMR are the most relevant NMR experiments.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show:

A singlet for the nine equivalent protons of the tert-butyl group.

A singlet for the hydroxyl proton (this peak can be broad and its position is solvent-dependent).

Signals for the three protons on the aromatic ring, which would appear as doublets or doublets of doublets, depending on their coupling with each other. The specific chemical shifts and coupling patterns confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would show distinct signals for:

The carbon atoms of the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

The six unique carbon atoms of the substituted benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (hydroxyl, chloro, and tert-butyl groups).

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Spectrum Group Predicted Chemical Shift (ppm)
¹H NMR -C(CH₃)₃ ~1.3-1.4 (singlet, 9H)
Aromatic-H ~6.8-7.3 (multiplets, 3H)
-OH Variable, ~5.0 (singlet, 1H)
¹³C NMR -C(CH₃)₃ ~34.5
-C(CH₃)₃ ~31.5

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenol (B47542) C-O bond is expected to produce a strong band around 1200-1250 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 1000 and 1100 cm⁻¹ for aryl chlorides.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch Phenolic -OH 3200-3600 (broad)
C-H Stretch Aromatic 3000-3100
C-H Stretch Aliphatic (tert-butyl) 2850-3000
C=C Stretch Aromatic Ring 1450-1600
C-O Stretch Phenolic C-O 1200-1250

Note: These are typical frequency ranges for the specified functional groups.

Table 5: List of Chemical Compounds

Compound Name
This compound
Acetic acid
Acetic anhydride
Acetonitrile
Helium
Methanol
Trifluoroacetic acid
4-tert-butylphenol

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of chemical compounds. In the analysis of this compound, MS provides valuable information about its molecular weight and fragmentation pattern, which is crucial for its unambiguous identification.

When subjected to electron ionization (EI), the this compound molecule is expected to undergo characteristic fragmentation processes. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a chlorine atom, this peak would be accompanied by an isotopic peak (M+2) at a ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the tert-butyl group and the loss of functional groups from the aromatic ring. A significant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net For this compound, this would result in a prominent peak at m/z [M-15]⁺. Subsequent loss of a neutral ethene molecule (C₂H₄) from this fragment is also a common fragmentation pathway for tert-butyl groups. researchgate.net

Another expected fragmentation involves the cleavage of the entire tert-butyl group, leading to the formation of a [M-57]⁺ ion. Additionally, fragmentation of the aromatic ring itself can occur, although typically to a lesser extent for stable aromatic structures. libretexts.org The presence of the hydroxyl and chloro substituents will also influence the fragmentation pattern. For instance, the loss of a chlorine radical (•Cl) or a neutral molecule of hydrogen chloride (HCl) might be observed. unl.pt The fragmentation of simple phenol under mass spectrometry often involves the loss of carbon monoxide (CO) and a formyl radical (•CHO), leading to the formation of ions at m/z 66 and 65, respectively. docbrown.info Similar fragmentation patterns could be expected for this compound after initial cleavages.

The exact fragmentation pattern and the relative abundance of the fragment ions would be determined by the ionization energy and the specific configuration of the mass spectrometer. A detailed analysis of the mass spectrum, including the identification of the molecular ion and the major fragment ions, is essential for the unequivocal identification of this compound in various samples.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Description
[M]⁺Molecular Ion
[M+2]⁺Isotope peak due to ³⁷Cl
[M-15]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
[M-57]⁺Loss of the entire tert-butyl group (•C(CH₃)₃)
[M-Cl]⁺Loss of a chlorine radical (•Cl)
[M-HCl]⁺Loss of a neutral hydrogen chloride (HCl) molecule
[M-CO]⁺Loss of a neutral carbon monoxide (CO) molecule
[M-CHO]⁺Loss of a formyl radical (•CHO)

X-ray Diffraction Crystallography

Table 2: Expected Crystallographic Parameters and Interactions for this compound (Inferred from Analogous Compounds)

Parameter/Interaction Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) would be determined by the symmetry of the unit cell.
Space GroupThe space group would describe the symmetry elements present in the crystal structure.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would define the size and shape of the unit cell.
Hydrogen BondingStrong O-H···O hydrogen bonds are expected to be a dominant feature, likely forming chains or other motifs.
Halogen BondingWeaker C-Cl···O or C-Cl···π interactions may contribute to the crystal packing.
van der Waals ForcesThese forces, particularly from the bulky tert-butyl groups, will play a significant role in the overall molecular packing.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for the accurate and sensitive determination of this compound in various environmental and biological matrices. This typically involves extraction and enrichment of the analyte from the sample matrix, followed by derivatization to enhance its chromatographic and detection characteristics.

Extraction and Enrichment Techniques (e.g., Dispersive Liquid–Liquid Microextraction (DLLME), Solid Phase Extraction (SPE))

Dispersive Liquid–Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that has been successfully applied to the extraction of phenolic compounds from aqueous samples. nih.gov In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. The choice of extraction solvent is crucial and is typically a water-immiscible organic solvent with a high affinity for the target analyte. For the extraction of moderately polar compounds like this compound, a suitable extraction solvent would be selected. After extraction, the phases are separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis. The efficiency of DLLME can be influenced by several factors, including the type and volume of the extraction and disperser solvents, sample pH, and ionic strength. nih.gov

Solid Phase Extraction (SPE) is a widely used and robust technique for the extraction and preconcentration of phenolic compounds from various matrices. nih.govnih.gov SPE utilizes a solid sorbent material packed in a cartridge or disk to selectively retain the analyte of interest from a liquid sample passed through it. For the extraction of this compound, a sorbent with a high affinity for phenolic compounds, such as a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene), would be appropriate. researchgate.net The sample is typically acidified to ensure that the phenol is in its non-ionized form, which promotes its retention on the nonpolar sorbent. After loading the sample, the sorbent is washed to remove interferences, and then the analyte is eluted with a small volume of an organic solvent. This process not only isolates the analyte but also concentrates it, thereby increasing the sensitivity of the subsequent analysis.

Table 3: Comparison of Extraction and Enrichment Techniques for this compound

Technique Principle Advantages Considerations
Dispersive Liquid–Liquid Microextraction (DLLME) Partitioning of the analyte between the aqueous sample and a dispersed micro-volume of extraction solvent. nih.govHigh enrichment factor, speed, low solvent consumption. nih.govSelection of appropriate extraction and disperser solvents is critical.
Solid Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution. nih.govnih.govHigh recovery, good selectivity, potential for automation. thermofisher.comSorbent selection and optimization of loading, washing, and elution steps are necessary.

Derivatization for Enhanced Detection and Separation

Derivatization is often employed in the analysis of phenolic compounds by gas chromatography (GC) to improve their volatility, thermal stability, and chromatographic behavior, as well as to enhance the sensitivity of detection. For this compound, several derivatization strategies can be considered.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. nih.govacs.org Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a more volatile and less polar trimethylsilyl (B98337) (TMS) ether derivative. nih.gov This derivatization reduces the polarity of the phenol, leading to improved peak shape and reduced tailing during GC analysis. acs.org

Acetylation is another effective derivatization method for phenols. Acetic anhydride is a common acetylating agent that reacts with the hydroxyl group to form an acetate (B1210297) ester. s4science.at This derivatization also increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. The derivatization reaction can be performed directly in the sample extract prior to GC injection.

The choice of derivatization reagent and reaction conditions should be optimized to ensure complete and reproducible derivatization of this compound. The derivatized analyte can then be analyzed by GC coupled with a suitable detector, such as a mass spectrometer (GC-MS), which allows for both quantification and confirmation of the analyte's identity based on its characteristic mass spectrum.

Table 4: Derivatization Strategies for this compound

Derivatization Method Reagent Example Derivative Formed Benefits for GC Analysis
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.govacs.orgTrimethylsilyl (TMS) ether nih.govIncreased volatility, improved peak shape, enhanced thermal stability. acs.org
Acetylation Acetic Anhydride s4science.atAcetate ester s4science.atIncreased volatility and thermal stability.

Structure Activity and Structure Property Relationship Studies of 3 Tert Butyl 4 Chlorophenol

Influence of the tert-Butyl Group on Molecular Properties

The large size of the tert-butyl group exerts considerable steric hindrance, which can impede the approach of reactants to the adjacent positions on the aromatic ring. This steric bulk can influence the regioselectivity of electrophilic aromatic substitution reactions. For instance, in the nitration of tert-butylbenzene, the bulky tert-butyl group hinders attack at the ortho-positions, leading to a product mixture where the para-isomer predominates. stackexchange.commsu.edu While the tert-butyl group in 3-tert-butyl-4-chlorophenol is meta to the hydroxyl group, its steric influence can still affect the accessibility of neighboring sites on the benzene (B151609) ring.

This steric shielding also contributes to the stability of the molecule. By physically obstructing access to the aromatic ring, the tert-butyl group can protect the compound from rapid oxidation and other degradation reactions. stackexchange.com

Steric Influence of tert-Butyl Group on Electrophilic Nitration of tert-Butylbenzene
Product IsomerPercentage in Product Mixture
ortho-Nitro-tert-butylbenzene16%
meta-Nitro-tert-butylbenzene8%
para-Nitro-tert-butylbenzene75%

The tert-butyl group, composed of four carbon atoms, is inherently nonpolar and hydrophobic. Its presence significantly increases the lipophilicity of the this compound molecule. A common measure of lipophilicity is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. The calculated XLogP3 value for this compound is 4.4, indicating a high degree of lipophilicity. nih.gov For comparison, the LogP value of the related compound 4-tert-butyl-3-chlorophenol is 3.9. nih.gov

This increased lipophilicity results in good solubility in nonpolar organic solvents such as ethanol, acetone, and ether. solubilityofthings.com Conversely, the solubility in water is limited due to the bulky, nonpolar tert-butyl group hindering the formation of strong hydrogen bonds with water molecules. solubilityofthings.com

Lipophilicity and Solubility Data for tert-Butyl-chlorophenol Isomers
CompoundXLogP3 ValueWater SolubilityOrganic Solvent Solubility
This compound4.4LimitedGood
4-Tert-butyl-3-chlorophenol3.9LimitedGood
4-tert-Butyl-2-chlorophenol3.9Less soluble in waterModerately soluble in organic solvents

The tert-butyl group acts as an electron-donating group through an inductive effect (+I effect). This effect arises from the polarization of the sigma bonds, with the alkyl group pushing electron density towards the aromatic ring. This increased electron density can influence the reactivity of the ring towards electrophiles. Generally, electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic attack. However, in the case of the tert-butyl group, the activating effect is considered to be relatively small. stackexchange.com

The electron-donating nature of the tert-butyl group can also influence the acidity of the phenolic hydroxyl group. By increasing the electron density on the oxygen atom, it can slightly decrease the acidity (increase the pKa) compared to an unsubstituted phenol (B47542).

Effects of Chlorine Substitution

The chlorine atom at the para-position relative to the hydroxyl group also plays a critical role in determining the chemical properties of this compound through its electronic effects.

The chlorine atom exhibits two opposing electronic effects: a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R or +M effect). The inductive effect is due to the high electronegativity of chlorine, which pulls electron density away from the aromatic ring through the sigma bond framework. The resonance effect involves the delocalization of a lone pair of electrons from the chlorine atom into the pi-system of the benzene ring.

For halogens, the inductive effect generally outweighs the resonance effect. stackexchange.com This net electron-withdrawing character deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to benzene itself. stackexchange.com

The position of the chlorine atom also influences the acidity of the phenol. The electron-withdrawing inductive effect of chlorine stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol (lowering its pKa). This effect is distance-dependent, being strongest when the chlorine is at the ortho position and weakest at the para position. stackexchange.com For comparison, the predicted pKa of 4-tert-butyl-3-chlorophenol is 9.22. chemicalbook.com

Comparison of pKa Values for Phenol and a Substituted Phenol
CompoundpKa Value
Phenol9.9
4-tert-Butyl-3-chlorophenol9.22 (Predicted)

The relative positions of the tert-butyl group and the chlorine atom significantly affect the reactivity and properties of the molecule. In this compound, the hydroxyl group is flanked by a hydrogen atom and the chlorine atom, with the bulky tert-butyl group at the meta-position.

In an isomer such as 2-tert-butyl-4-chlorophenol, the tert-butyl group is ortho to the hydroxyl group. This positioning would lead to a more pronounced steric hindrance around the hydroxyl group and the adjacent ortho position, potentially affecting reaction rates at these sites. The synthesis of 2-tert-butyl-4-chlorophenol can be achieved by the reaction of 4-chlorophenol (B41353) with tert-butanol (B103910) in the presence of an acid catalyst. chemicalbook.com

Another isomer, 4-tert-butyl-2-chlorophenol, has the chlorine atom ortho to the hydroxyl group and the tert-butyl group para. The synthesis of this isomer can be carried out by reacting 4-tert-butylphenol (B1678320) with sulfuryl chloride. chemicalbook.com In this isomer, the electronic influence of the chlorine atom on the acidity of the hydroxyl group would be stronger due to its closer proximity.

The different substitution patterns in these isomers lead to variations in their physical properties, such as melting and boiling points, as well as their reactivity in various chemical transformations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies for substituted phenols, including compounds structurally related to this compound, have established a foundation for predicting their chemical behavior and biological effects. These models are built upon the principle that the structure of a molecule inherently dictates its activity and properties.

Development of Predictive Models for Chemical Behavior

The development of predictive models for the chemical behavior of this compound and related compounds often involves statistical methods such as multiple linear regression (MLR). These models aim to establish a mathematical relationship between a set of molecular descriptors and a specific activity or property, such as toxicity to aquatic organisms.

For instance, a common approach in predicting the toxicity of substituted phenols is to use a combination of descriptors that represent different aspects of the molecule's character. A general form of such a predictive model can be expressed as:

log(Activity) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where the "Activity" could be the concentration of the compound that causes a specific effect, and the descriptors are numerical values representing molecular properties.

In studies of substituted phenols, key descriptors that have been identified to influence their toxicity include:

Hydrophobicity (log Kow): This descriptor quantifies the tendency of a compound to partition between an oily (octanol) and an aqueous phase. A higher log Kow value generally indicates a greater potential for bioaccumulation and, in many cases, higher toxicity. For a series of alkyl- and halogen-substituted phenols, a linear model demonstrated a strong correlation between toxicity and the log 1-octanol/water partition coefficient (log Kow) nih.gov. The equation log BR = 0.9455 log Kow - 1.9190 was found to be an excellent model for these compounds, explaining 93.8% of the variability in toxicity nih.gov.

Electronic Properties (pKa): The acid dissociation constant (pKa) is a measure of the tendency of a phenol to donate a proton. This is a critical factor as the ionized and non-ionized forms of a phenol can have different toxicities and abilities to cross biological membranes.

Quantum Chemical Descriptors (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is an indicator of a molecule's ability to accept electrons. It has been used to explain the toxicity of some polar narcotic alkylphenols.

While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles derived from studies on structurally similar compounds provide a strong basis for predicting its behavior. For example, in a study of various substituted phenols, the toxicity to Rana japonica tadpoles was modeled using hydrophobicity as a key variable jst.go.jp. This study included 4-tert-butylphenol, a compound structurally analogous to this compound.

The development of these predictive models often involves the following steps:

Data Collection: Gathering experimental data for a series of related compounds, including the target compound where possible.

Molecular Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors.

Model Building: Employing statistical techniques to select the most relevant descriptors and build a predictive model.

Model Validation: Testing the model's predictive power using internal and external validation techniques.

Correlation of Molecular Descriptors with Chemical Attributes

The core of any QSAR/QSPR model is the correlation between molecular descriptors and the chemical attributes of interest. For this compound, several computed molecular descriptors are available that can be used to predict its properties.

Molecular DescriptorComputed ValueSignificance in Predictive Modeling
Molecular Weight 184.66 g/mol Relates to the overall size of the molecule.
XLogP3 4.4An estimate of the octanol-water partition coefficient (log Kow), indicating high hydrophobicity and potential for bioaccumulation.
Hydrogen Bond Donor Count 1The hydroxyl group can act as a hydrogen bond donor, influencing interactions with biological receptors.
Hydrogen Bond Acceptor Count 1The oxygen and chlorine atoms can act as hydrogen bond acceptors.
Rotatable Bond Count 1Relates to the conformational flexibility of the molecule.
Exact Mass 184.0654927 DaPrecise mass of the most abundant isotope.
Topological Polar Surface Area 20.2 ŲRepresents the surface area of polar atoms, which is related to a molecule's ability to permeate biological membranes.

Data sourced from PubChem CID 10910230 nih.gov.

The high XLogP3 value of 4.4 for this compound suggests a strong correlation with its potential for bioaccumulation and toxicity, a principle supported by broader studies on substituted phenols nih.govjst.go.jp. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (oxygen and chlorine) indicates its potential to interact with biological macromolecules through hydrogen bonding.

Theoretical and Computational Chemistry Investigations of 3 Tert Butyl 4 Chlorophenol

Molecular Geometry Optimization and Conformational Analysis

Theoretical studies of similar substituted phenols typically employ computational methods to determine the most stable three-dimensional arrangement of the atoms (molecular geometry) and to explore different spatial orientations (conformations).

Density Functional Theory (DFT) Calculations

DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-tert-butyl-4-chlorophenol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. The orientation of the hydroxyl and tert-butyl groups relative to the benzene (B151609) ring and the chlorine atom would be a key outcome of such an analysis. However, specific optimized geometrical parameters for this compound are not documented in the surveyed literature.

Hartree-Fock (HF) Methods

The Hartree-Fock method is another foundational ab initio computational approach. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations provide a fundamental understanding of molecular orbitals. A comparative study using both HF and DFT methods would offer insights into the effects of electron correlation on the predicted molecular structure of this compound. As with DFT, specific results from HF calculations for this compound are not available.

Prediction of Spectroscopic Properties and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequency Assignments

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode of this compound could be assigned to a specific molecular motion, such as O-H stretching, C-Cl stretching, or phenyl ring deformations. Such a study on related monochlorophenols has demonstrated the utility of DFT in providing a complete and clear-cut vibrational assignment. However, a similar detailed analysis for this compound, which would result in a data table of calculated and experimental frequencies, has not been found.

Nuclear Magnetic Resonance Chemical Shift Calculations

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are valuable for assigning experimental NMR spectra and for confirming molecular structures. A theoretical study would provide predicted chemical shifts for each unique proton and carbon atom in this compound. Unfortunately, no such computational NMR data for this specific compound is present in the available literature.

Electronic Structure Analysis and Reactivity Descriptors

Computational analysis of the electronic structure provides deep insights into the chemical behavior of a molecule.

For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energies and shapes of these frontier orbitals are fundamental in determining the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors, as defined by conceptual DFT, can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors would quantify the reactivity of this compound and allow for comparisons with other phenolic compounds. Studies on other substituted phenols have utilized these descriptors to understand their antioxidant properties and toxicity. However, a specific set of these calculated values for this compound is absent from the scientific literature reviewed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

A typical FMO analysis of this compound would involve quantum chemical calculations to determine the energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule. A higher HOMO energy level suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack. For this compound, the HOMO would likely be localized on the phenol (B47542) ring and the oxygen atom, influenced by the electron-donating effects of the hydroxyl and tert-butyl groups and the electron-withdrawing nature of the chlorine atom.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is available to accept electrons. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. The LUMO of this compound would also be associated with the aromatic ring, with contributions from the chlorine atom's orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Were the data available, a table summarizing these findings would be presented as follows:

Molecular OrbitalEnergy (eV)Description
HOMOData not availableHighest Occupied Molecular Orbital
LUMOData not availableLowest Unoccupied Molecular Orbital
HOMO-LUMO GapData not availableEnergy difference between HOMO and LUMO

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the map represent different values of the electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atom of the hydroxyl group and potentially on the aromatic ring.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this molecule, positive regions would likely be found around the hydrogen atom of the hydroxyl group.

Green/Yellow: Represent areas with a neutral or near-neutral electrostatic potential.

An MEP map of this compound would provide a clear, three-dimensional picture of its charge distribution and reactive sites.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, often employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, such simulations could investigate various reactions, such as its synthesis, oxidation, or degradation pathways.

A computational study of a reaction mechanism would typically involve:

Identification of Reactants, Intermediates, Transition States, and Products: The geometric structures and energies of all species involved in the reaction pathway would be calculated.

Determination of Activation Energies: The energy barriers for each step of the reaction would be calculated from the energies of the reactants and transition states. This information is crucial for understanding the reaction kinetics.

For instance, a simulation of the electrophilic substitution on the aromatic ring of this compound would help in predicting the regioselectivity of the reaction by comparing the activation energies for substitution at different positions.

Detailed findings from such simulations would be presented with energy profile diagrams and tables of calculated energies for each species in the reaction pathway.

Applications in Chemical Sciences and Engineering Excluding Prohibited Areas

Polymer Chemistry and Materials Science

Role as Chain Stoppers in Polymerization

In polymerization, chain stoppers, also known as chain-terminating agents or regulators, are crucial for controlling the molecular weight of polymers. Monofunctional phenols, such as 4-tert-butylphenol (B1678320), are effective in this role because they can cap the growing polymer chain, preventing it from becoming too long. vinatiorganics.com This control over molecular weight is essential for achieving desired physical properties in the final polymer product. While the monofunctional nature of 3-tert-butyl-4-chlorophenol suggests its potential as a chain stopper, specific industrial or research applications detailing its use for this purpose are not extensively documented.

Use in Resin Production (e.g., Phenolic, Epoxy, Polycarbonate)

Substituted phenols are fundamental raw materials in the production of various resins.

Phenolic Resins: Para-tert-butylphenol is a key monomer in the manufacturing of phenolic resins, often produced by reacting it with formaldehyde (B43269). vinatiorganics.com These resins find use in printing inks, coating resins, and adhesives.

Epoxy Resins: The reaction of p-tert-butylphenol with epichlorohydrin (B41342) yields a glycidyl (B131873) ether that is a component in epoxy resin chemistry. vinatiorganics.com

Polycarbonate Resins: 4-tert-butylphenol is also utilized as a molecular weight modifier in the production of polycarbonates. vinatiorganics.com

Function as Stabilizers and Antioxidants in Materials

Phenolic compounds, particularly those with bulky substituents like a tert-butyl group, are widely recognized for their antioxidant properties. They function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative degradation of materials. This characteristic makes them valuable as stabilizers in plastics, rubber, and other polymeric materials to extend their service life. While the general class of tert-butylated phenols is known for these properties, specific research findings on the efficacy and application of this compound as a primary antioxidant or stabilizer in materials are not extensively detailed in the available literature.

Application in Adhesives, Sealants, and Coatings

The resins derived from substituted phenols, such as para-tertiary butyl phenol-formaldehyde resin, are utilized in the formulation of adhesives, sealants, and coatings. vinatiorganics.com These resins contribute to the bonding strength, chemical resistance, and durability of the final products. Given the structural similarities, it is plausible that resins derived from this compound could find applications in these areas, but specific examples and formulations are not prominently featured in scientific and industrial publications.

Intermediates in Organic Synthesis

One of the most significant and well-documented roles of this compound is as an intermediate in organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and a chlorine atom on an aromatic ring, makes it a versatile precursor for the creation of more complex molecules.

Precursors for Fine Chemicals and Specialized Compounds

Chlorophenols are recognized as valuable starting materials in organic synthesis due to the potential for further chemical modifications. urfu.ru The presence of the chlorine atom allows for a variety of coupling reactions to form new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-boron bonds. urfu.ru

Patents have been filed for processes that use chlorophenol derivatives in the synthesis of other chemical compounds. For instance, processes for preparing 4-tert-butoxy-chlorobenzene utilize p-chlorophenol as a starting material in an etherification reaction with isobutylene. google.comgoogle.com These types of reactions highlight the utility of the chlorophenol moiety as a building block for more complex molecules. While these examples use the para-isomer, they demonstrate the chemical principles that would also apply to this compound, making it a valuable intermediate for the synthesis of a range of fine and specialty chemicals. The specific derivatives of this compound would, of course, have their own unique properties and potential applications.

Catalyst Development and Application in Organic Reactions

There is currently no direct evidence in scientific literature to suggest that this compound is itself used as a catalyst. However, its molecular structure lends itself to potential applications as a ligand or a precursor in the synthesis of catalysts. The presence of the hydroxyl (-OH) group, the tert-butyl group, and the chlorine atom on the aromatic ring allows for various chemical modifications.

Phenolic compounds are known to act as ligands in coordination chemistry, where the oxygen atom can coordinate to a metal center. The electronic properties of the phenol (B47542), and thus its behavior as a ligand, are influenced by the substituents on the aromatic ring. The electron-donating tert-butyl group and the electron-withdrawing chlorine atom in this compound would modulate the electron density on the phenolic oxygen, which in turn could influence the stability and reactivity of a metal complex.

Furthermore, substituted phenols are common starting materials in the synthesis of more complex molecules that can serve as catalysts. For instance, they can be precursors to Schiff base ligands or other multidentate ligands that are crucial in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions.

While speculative for this compound specifically, research on related phenolic compounds provides a basis for these potential applications. For example, various substituted phenols are used to create ligands for transition metal catalysts that are active in polymerization and other organic transformations. The specific substitution pattern of this compound could offer unique steric and electronic properties to a catalyst, potentially influencing its selectivity and activity.

Table 1: Potential Roles of this compound in Catalysis This table is based on the general reactivity of substituted phenols and does not represent documented applications of this compound.

Potential RoleDescription
Ligand PrecursorThe phenolic hydroxyl group can be used as a coordination site for metal ions, forming the basis for new catalysts.
Catalyst ModifierThe steric bulk of the tert-butyl group and the electronic effect of the chlorine atom could be used to tune the properties of a catalytic system.
Starting Material for Catalyst SynthesisCould be chemically modified to produce more complex molecules with catalytic activity.

Agricultural Chemistry and Industrial Processes

Direct applications of this compound in agricultural chemistry are not well-documented. However, the broader class of chlorinated phenols has historically been used in the formulation of pesticides and herbicides. encyclopedia.pub The biological activity of these compounds is often dependent on the specific substitution pattern on the phenol ring.

In industrial processes, the applications of this compound are more likely to be as a chemical intermediate or as a building block for more complex molecules. Its structural relative, 4-tert-butylphenol, is used extensively in the production of resins, polymers, and as an antioxidant. vinatiorganics.comindustrialchemicals.gov.au It is plausible that this compound could serve similar functions, although its specific isomeric structure would lead to different properties in the final products.

The combination of the bulky tert-butyl group and the chlorine atom could impart specific properties such as thermal stability, solubility, and resistance to degradation. These are desirable characteristics for additives in industrial formulations. For example, substituted phenols are often used as antioxidants and stabilizers in plastics, rubbers, and oils to prevent degradation from heat, light, and oxidation. chuanhexincai.cn

The reactivity of the phenolic hydroxyl group also allows for its incorporation into polymer chains, potentially acting as a monomer or a chain-terminating agent to control the molecular weight of polymers.

Table 2: Potential Industrial Applications of this compound This table outlines potential uses based on the known applications of structurally similar compounds.

Potential Application AreaPlausible Function
Polymer ChemistryMonomer or additive in the synthesis of specialty polymers and resins.
Chemical IntermediateStarting material for the synthesis of other organic compounds.
Antioxidant/StabilizerPotential use in preventing the degradation of industrial materials.

Emerging Research Directions and Future Perspectives for 3 Tert Butyl 4 Chlorophenol

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of substituted phenols often involves multi-step processes that may utilize harsh reagents and generate significant waste. Current research is therefore pivoting towards the development of more efficient, cost-effective, and environmentally benign, or "green," synthetic methodologies.

Catalytic and One-Pot Syntheses: A primary goal is to minimize intermediate separation steps, which are often resource-intensive. One-pot cascade syntheses and multicomponent reactions (MCRs) are being explored for analogous compounds, representing a promising avenue for the synthesis of 3-Tert-butyl-4-chlorophenol. nih.gov These approaches improve atom economy and reduce solvent usage and waste. nih.gov

Green Solvents and Reagents: The principles of green chemistry advocate for replacing hazardous solvents and reagents with safer alternatives. nih.govejcmpr.com Research into using water, supercritical fluids, or ionic liquids as reaction media for phenol (B47542) alkylation and chlorination is an active area. For instance, the use of tert-butyl nitrite has been reported as an effective reagent for N-nitrosation under solvent-free conditions, illustrating a move away from traditional volatile organic solvents. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the formation of unwanted byproducts. While not yet specifically demonstrated for this compound, biocatalytic approaches, such as the three-component enzymatic synthesis of amino polyols, showcase the potential for enzymes in constructing complex functionalized molecules stereoselectively. chemrxiv.org This could be adapted for the regioselective synthesis of substituted phenols.

Novel Chlorination Strategies: An unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride has been shown to produce ortho-chlorophenols regioselectively in high yields under mild conditions. nih.gov Adapting such novel regioselective chlorination methods could provide a more direct and controlled route to this compound compared to traditional electrophilic aromatic substitution, which can yield mixtures of isomers.

Advanced Remediation Technologies for Environmental Contamination

The presence of chlorophenolic compounds in the environment, arising from industrial discharge and pesticide degradation, is a significant concern. researchgate.net Consequently, robust and efficient remediation technologies are a critical research focus.

Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can degrade refractory organic pollutants. ttu.eespartanwatertreatment.commdpi.com These methods are considered highly promising for the complete mineralization of contaminants into carbon dioxide, water, and inorganic ions. mdpi.com Several AOPs have been successfully applied to the degradation of 4-chlorophenol (B41353), a structurally related compound.

Remediation TechnologyOxidizing Agents/CatalystsKey Findings for 4-chlorophenol (4-CP)
UV/H₂O₂ Ultraviolet light, Hydrogen peroxideAchieved >99% degradation of 4-CP within 40 minutes at optimal pH and H₂O₂ concentration. mui.ac.ir
Ultrasonic/Fenton Ultrasound, Fenton's Reagent (H₂O₂ + Fe²⁺)Demonstrated >99% degradation of 4-CP in under 40 minutes under acidic conditions. mui.ac.ir
Microwave/H₂O₂ Microwaves, Hydrogen peroxideResulted in 85% degradation of 4-CP after 180 minutes of reaction time. mui.ac.ir
Heterogeneous Photocatalysis UV/Solar light, Semiconductor (e.g., TiO₂, Ag₂CO₃)Tin-modified TiO₂ showed superior catalytic activity for 4-CP degradation under UV light. nih.govrsc.org Ag₂CO₃ catalyst achieved complete degradation of the related 4-tert-butylphenol (B1678320) under simulated solar light. mdpi.com

Photocatalysis: This process utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species that degrade pollutants. Research has shown that modifying catalysts, such as doping titanium dioxide (TiO₂) with metals like tin, can enhance photocatalytic activity for 4-chlorophenol degradation by inhibiting the recombination of photogenerated electrons and holes. nih.govrsc.org Similarly, catalysts like silver carbonate (Ag₂CO₃) are being investigated for their efficiency under solar light, which offers a more sustainable energy source. mdpi.com

Refinement of Analytical Methodologies for Complex Matrices

Accurate detection and quantification of this compound in complex environmental and biological samples are essential for monitoring and risk assessment. Research is focused on developing more sensitive, rapid, and robust analytical methods.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain the cornerstones for chlorophenol analysis. asianpubs.org HPLC, often coupled with UV or electrochemical detection, is widely used for water samples. jcsp.org.pk For more volatile compounds or when higher sensitivity is needed, GC coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD) is employed, often requiring a derivatization step to increase analyte volatility. jcsp.org.pk

Advanced Sample Preparation: The main challenge in analyzing trace contaminants is their extraction and concentration from the sample matrix. Modern techniques aim to reduce solvent consumption and improve efficiency. Dispersive membrane microextraction has been successfully used to extract substituted phenols from complex matrices like honey. nih.gov Other methods like stir bar sorptive extraction (SBSE) and solid-phase microextraction (SPME) are also gaining favor as they are solvent-free and can achieve low detection limits. jcsp.org.pk

Analytical TechniqueSample MatrixDetection MethodTypical Detection Limits
HPLC WaterUV Detection10-60 µg/L jcsp.org.pk
HPLC with Ionic Liquid Extraction WaterUV Detection10-22 µg/L asianpubs.org
GC-MS with SPME WaterMass Spectrometry~0.1 µg/L jcsp.org.pk
GC-ECD UrineElectron Capture Detector0.02 µg/L jcsp.org.pk
Micellar Electrokinetic Chromatography UrineNot specified0.08-0.46 µg/mL jcsp.org.pk

Deeper Insights from Multiscale Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the properties of molecules like this compound at the atomic level. These theoretical studies can predict molecular structure, reactivity, and spectroscopic properties, guiding experimental work.

Thermochemical Properties: DFT has been used to investigate the gas-phase thermochemical properties of various tri-substituted phenols. researchgate.net Such studies can calculate standard enthalpies of formation, O-H homolytic bond dissociation enthalpies (BDE), and gas-phase acidities. researchgate.net The BDE is a key parameter for predicting the antioxidant potential of a phenolic compound.

Antioxidant Mechanism: For the related compound 2,4-Dimethyl-6-tert-butylphenol (DTBP), DFT calculations have been employed to analyze its radical scavenging ability, which is crucial for its role as an antioxidant in aviation fuels. tandfonline.com By modeling the reactions with free radicals, researchers can elucidate the dominant antioxidant mechanisms.

Reactivity and Spectroscopic Prediction: Computational models can predict the most likely sites for chemical reactions on the molecule and help interpret experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For a series of 2,4-di-tert-butylphenol derivatives, DFT was used to calculate reactivity descriptors to assess their antioxidant capabilities, showing good agreement with experimental results. nih.gov Similar studies on this compound could provide fundamental insights into its chemical behavior and potential functionalities.

Exploration of Undiscovered Chemical and Material Applications

While the current applications of this compound are not widely documented, the unique combination of a sterically hindering tert-butyl group, a reactive hydroxyl group, and an electron-withdrawing chlorine atom suggests potential in several areas. Research into structurally similar compounds provides a roadmap for future exploration.

Antioxidants and Stabilizers: Sterically hindered phenols, such as butylated hydroxytoluene (BHT) and derivatives of 2,4-di-tert-butylphenol, are well-known antioxidants used to prevent free-radical-mediated degradation in polymers, fuels, and oils. tandfonline.comnih.gov The structure of this compound suggests it could be a precursor for or a component of novel antioxidant systems, potentially with modified solubility or reactivity due to the chlorine substituent.

Polymer and Material Science: Phenolic compounds are fundamental building blocks for polymers like phenolic and epoxy resins. The specific substitution pattern of this compound could be exploited to synthesize specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy (due to the chlorine), or specific chemical resistance.

Intermediates in Organic Synthesis: Substituted phenols are versatile intermediates for the synthesis of more complex molecules. For example, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol serves as an intermediate for multifunctional phosphorus-containing antioxidants. nih.gov Similarly, this compound could be a valuable starting material for synthesizing novel pharmaceuticals, agrochemicals, or dyes where its specific substitution pattern is required.

Catalysis: Certain substituted quinones, derived from phenols, have shown catalytic activity in liquid-phase oxidation reactions. For instance, 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone, synthesized from 2,6-di-tert-butyl-4-methylphenol, was found to be an efficient catalyst for the oxidation of sodium sulfide. researchgate.net This suggests a potential future direction for exploring the catalytic applications of derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Tert-butyl-4-chlorophenol in laboratory settings?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) is optimal for quantifying purity and identifying volatile impurities. For structural confirmation, combine Fourier-Transform Infrared Spectroscopy (FT-IR) with Nuclear Magnetic Resonance (NMR) . Reference spectral libraries (e.g., NIST Chemistry WebBook) should be cross-checked for phenolic C-O stretching (~1250 cm⁻¹) and chloro/bulky tert-butyl group signals in NMR .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270–280 nm) is advised for stability studies under varying pH/temperature .

Q. How should researchers safely handle and store this compound to minimize degradation?

  • Protocol :

  • Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and thermal decomposition. Use ventilated fume hoods during handling to avoid inhalation of vapors.
  • Follow OSHA HCS guidelines : Wear nitrile gloves, lab coats, and safety goggles. For spills, use inert absorbents (e.g., diatomaceous earth) and dispose of waste via approved hazardous chemical protocols .

Q. What synthetic routes are feasible for preparing this compound?

  • Synthesis :

  • Friedel-Crafts alkylation of 4-chlorophenol with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2).
  • Alternative: Halogenation of 3-Tert-butylphenol using Cl₂ gas in glacial acetic acid under controlled temperature (40–50°C). Purify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic Analysis :

  • The bulky tert-butyl group at the 3-position creates steric hindrance , directing electrophiles (e.g., nitronium ion) to the para position relative to the hydroxyl group. Kinetic studies show reduced reaction rates compared to unsubstituted chlorophenols.
  • Validate via Hammett substituent constants (σ⁺) and computational modeling (DFT) to assess electronic vs. steric contributions .

Q. What strategies can resolve contradictory data in stability studies of this compound under oxidative conditions?

  • Data Reconciliation :

  • If conflicting degradation profiles arise, conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify oxidation byproducts (e.g., quinones).
  • Control variables: Trace metal ions (Fe³⁺, Cu²⁺) may catalyze degradation. Use chelating agents (EDTA) in buffers and repeat experiments under inert atmospheres (N₂) .

Q. How can researchers design ecotoxicological assays to evaluate the environmental impact of this compound?

  • Experimental Design :

  • Use OECD Test Guideline 201 (algae growth inhibition) and Daphnia magna acute toxicity tests (48-h EC₅₀). Prepare stock solutions in dimethyl sulfoxide (DMSO ≤ 0.1% v/v) to ensure solubility.
  • For bioaccumulation potential, measure log Kow via shake-flask method (octanol/water) and compare to regulatory thresholds (e.g., REACH). Include positive controls (e.g., 4-nitrophenol) for validation .

Methodological Notes

  • Contradictions in Hazard Data : While structurally similar compounds (e.g., 3-Chlorophenol) are classified as hazardous (OSHA HCS), analogs like Tert-butyl (4-chlorophenethyl)carbamate may lack GHS labeling. Prioritize conservative safety measures until compound-specific data is available .
  • Spectroscopic Reference Gaps : Cross-validate NMR/IR data with computational predictions (e.g., Gaussian software) if experimental references are sparse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.